Methyl Np-methyl-L-histidinate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

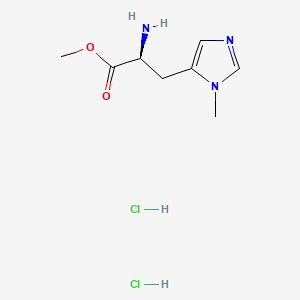

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 1-Methylhistamine dihydrochloride

- Imidazolepropionic acid

- Methyl 4-(aminomethyl)benzoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Biological Activity

Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, which has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and applications in various research contexts.

- Molecular Formula : C7H13Cl2N3O2

- Molar Mass : 242.1 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol

- Melting Point : Approximately 207°C

The compound is characterized by the presence of a methyl group at the nitrogen atom of the imidazole ring and an additional methyl ester group, which differentiates it from other histidine derivatives.

Synthesis

This compound is typically synthesized through the methylation of L-histidine using reagents such as methanol and hydrochloric acid. Various methods can be employed to introduce the methyl groups, but the core principle involves modifying the amino acid structure to enhance its reactivity and biological activity.

Enzyme Activity and Metabolic Pathways

This compound serves as a significant building block for peptide synthesis and has been utilized in studies examining enzyme activity related to histidine derivatives. Its structural modifications may influence enzyme-substrate interactions, making it a valuable compound for investigating metabolic pathways involving histidine.

Case Studies and Research Findings

- Peptide Synthesis : The compound has been effectively used in synthesizing peptides that require specific histidine modifications. Its unique methylation pattern can alter the physicochemical properties of peptides, potentially enhancing their biological functions.

- Binding Properties : Research has indicated that methylated histidine derivatives may exhibit altered binding affinities to various receptors or enzymes compared to their non-methylated counterparts. This property is crucial for developing immunoassays or sensors that rely on specific ligand-receptor interactions.

- Comparative Analysis with Other Histidine Derivatives :

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl L-histidinate dihydrochloride | Methyl group on nitrogen of imidazole ring | Commonly used in peptide synthesis |

| 3-Methyl-L-histidine | Methyl group at position 3 on imidazole ring | Important for studying muscle metabolism |

| 1-Methyl-L-histidine | Methyl group at position 1 on imidazole ring | Less studied; potential unique metabolic pathways |

| Boc-N-p-benzyloxymethyl-L-histidine | Protected form for peptide synthesis | Used for selective reactions without degradation |

This compound's specific methylation pattern may significantly influence its biological activity and interaction profile compared to other derivatives.

Applications in Research

The compound's potential applications extend beyond basic research. It may play a role in:

- Developing novel therapeutic agents targeting metabolic disorders.

- Enhancing drug delivery systems through modified peptide constructs.

- Investigating the role of histidine derivatives in cellular signaling pathways.

Properties

Molecular Formula |

C8H15Cl2N3O2 |

|---|---|

Molecular Weight |

256.13 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1 |

InChI Key |

RKQQFZCGJKMSPA-KLXURFKVSA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.